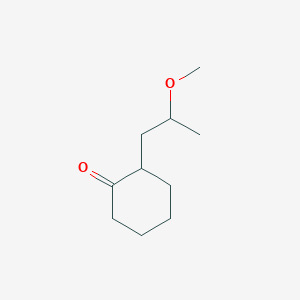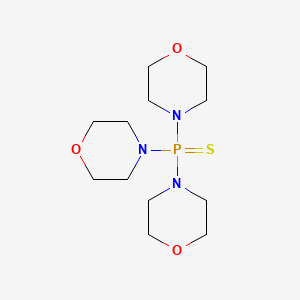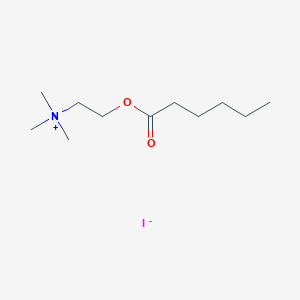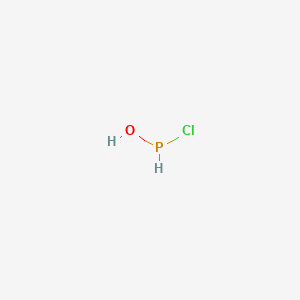
Phosphonochloridous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonochloridous acid is a chemical compound characterized by the presence of a phosphorus atom bonded to a chlorine atom and two oxygen atoms. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonochloridous acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with water, which produces phosphorous acid and hydrochloric acid. The phosphorous acid can then be chlorinated to yield this compound. Another method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of advanced reactors and purification techniques is common to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonochloridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of phosphonochloridous acid involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s reactivity with nucleophiles also allows it to modify proteins and other biomolecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phosphonochloridous acid can be compared with other organophosphorus compounds such as phosphonic acid, phosphinic acid, and phosphonous acid. While all these compounds contain phosphorus, they differ in their oxidation states and the nature of their substituents:
Phosphonic Acid: Contains a phosphorus atom bonded to two hydroxyl groups and one oxygen atom.
Phosphinic Acid: Contains a phosphorus atom bonded to one hydroxyl group and one hydrogen atom.
Phosphonous Acid: Contains a phosphorus atom bonded to one hydroxyl group and one chlorine atom
This compound is unique due to its specific reactivity and the presence of a chlorine atom, which makes it a versatile intermediate in various chemical reactions.
Eigenschaften
CAS-Nummer |
14939-32-3 |
|---|---|
Molekularformel |
ClH2OP |
Molekulargewicht |
84.44 g/mol |
IUPAC-Name |
chlorophosphinous acid |
InChI |
InChI=1S/ClH2OP/c1-3-2/h2-3H |
InChI-Schlüssel |
KZRJKMZQXATVEB-UHFFFAOYSA-N |
Kanonische SMILES |
OPCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



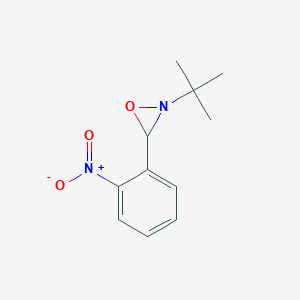

![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)

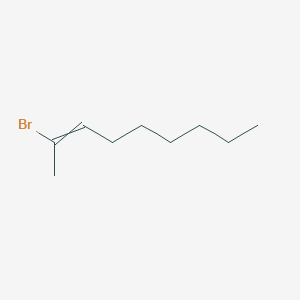



![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
